1H-Benzotriazole, 5,5'-methylenebis-

説明

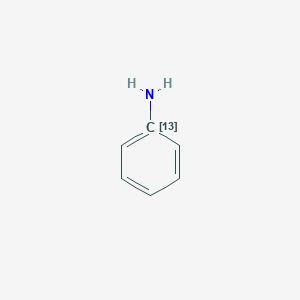

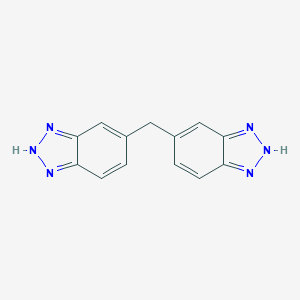

1H-Benzotriazole, 5,5'-methylenebis- is a chemical compound that has garnered attention due to its utility in various applications such as metal passivators and light-sensitive materials . The compound is part of a broader class of benzotriazoles, which are heterocyclic compounds containing a benzene ring fused to a triazole ring. These compounds are known for their diverse chemical properties and applications in different fields of chemistry.

Synthesis Analysis

The synthesis of 5,5'-methylenebis(benzotriazole) has been optimized to be practical and environmentally friendly. A novel method has been developed that involves the use of methyl nitrite and tetraaminodiphenylmethane. The latter is prepared by reducing 3,3'-dinitro-4,4'-diaminodiphenylmethane, which itself is obtained from the rearrangement of bis(2-nitroanilino)methane. This synthesis route is considered efficient and easy to work up, highlighting its potential for pilot-scale production .

Molecular Structure Analysis

The molecular structure of related benzotriazole derivatives has been extensively studied. For instance, compounds such as 3-(1H-benzotriazole-1-methylene)-1,2,4-triazolo(3,4-b)-1,3,4-thiadiazoles have been characterized using various analytical techniques including IR, 1H NMR, and MS to determine their structures . Additionally, theoretical calculations using density functional theory (DFT) have been employed to predict the molecular geometry and vibrational frequencies of similar compounds, which have shown good agreement with experimental data .

Chemical Reactions Analysis

Benzotriazole derivatives undergo various chemical reactions, primarily due to the reactivity of the triazole ring. The synthesis of 3-(1H-benzotriazoles) involves the condensation of 3-(1H-benzotriazole-1-methylene)-4-amino-5-mercapto-1,2,4-triazole with substituted benzoic acids in the presence of phosphorus oxychloride, leading to the formation of novel compounds . This indicates the versatility of benzotriazole derivatives in forming new chemical entities through condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzotriazole derivatives are closely related to their molecular structure. Spectral properties, such as UV-Vis and IR spectra, are commonly used to analyze these compounds. The spectral data obtained from these techniques provide insights into the electronic structure and functional groups present in the molecules. Theoretical calculations, such as those performed using DFT, complement these experimental techniques by providing detailed information on the electronic properties, including the analysis of frontier molecular orbitals .

科学的研究の応用

Photocatalytic Transformations

- Scientific Field : Environmental Chemistry

- Application Summary : 1H-Benzotriazole is used in photocatalytic transformations, specifically in the degradation of pollutants .

- Methods of Application : The compound is subjected to photocatalytic degradation under UV-irradiated TiO2 in different conditions . The relationship between the degradation rate and the pH, the degree of mineralization, and the fate of the organic nitrogen were investigated .

- Results : Under the adopted experimental conditions, all the studied substrates were rapidly photocatalytically transformed and mineralized . The maximum degradation rates for 1H-benzotriazole were (3.88 ± 0.05) × 10 −2 mM min −1 .

Photostabilizing Characteristics

- Scientific Field : Environmental Science

- Application Summary : 1H-Benzotriazole and 5-methyl-1H-benzotriazole are used as photostabilizers, reducing the photochemical behavior of common photosensitizers and organic compounds in aqueous environments .

- Methods of Application : The direct photolysis half-lives of 1H-Benzotriazole and 5-methyl-1H-benzotriazole were studied . The long half-lives in real-water matrices resulted in their prevalence in water bodies .

- Results : The direct photolysis half-lives of 1H-Benzotriazole and 5-methyl-1H-benzotriazole were 56.9 and 14.0 hours, respectively . These compounds were found to minimize the photosensitizing ability of nitrate and dissolved organic matter (DOM) and increase the persistence of other micro-organic pollutants .

Nitrification Inhibitor

- Scientific Field : Agriculture

- Application Summary : 5-Methyl-1H-benzotriazole is used as a potential nitrification inhibitor of urea fertilizer in agricultural soils .

- Methods of Application : The compound is applied to agricultural soils along with urea fertilizer .

- Results : The application of 5-Methyl-1H-benzotriazole can potentially inhibit the nitrification process in soils, thereby improving the efficiency of urea fertilizers .

Corrosion Inhibition

- Scientific Field : Industrial Chemistry

- Application Summary : 1H-Benzotriazole is used as a corrosion inhibitor in various industrial applications .

- Methods of Application : The compound is added to antifreeze and de-icing solutions, engine oils, hydraulic and brake fluids, metalworking fluids, industrial water treatment systems, and protective coatings .

- Results : The application of 1H-Benzotriazole in these solutions helps prevent corrosion, thereby extending the lifespan of the materials .

Chemical Mechanical Polishing

- Scientific Field : Materials Science

- Application Summary : 5-methyl-1H-benzotriazole is used as an effective corrosion inhibitor in acidic H2O2-based slurries for ultra-precision chemical mechanical polishing (CMP) of a high carbon chromium GCr15 bearing steel (AISI 52100) .

- Methods of Application : The compound is added to the slurries used in the CMP process .

- Results : The addition of 5-methyl-1H-benzotriazole to the slurries helps prevent corrosion during the CMP process, thereby improving the quality of the polished materials .

Photostabilizer

- Scientific Field : Environmental Science

- Application Summary : Benzotriazole (BT) and 5-methyl-1H-benzotriazole (5-MeBT) are used as photostabilizers in industrial applications, such as anti-icing fluids and dishwashing detergent .

- Methods of Application : These compounds are added to various products to act as UV absorbers and photostabilizers .

- Results : The addition of these compounds helps minimize the photochemical behavior of common photosensitizers and organic compounds in aqueous environments .

Degradation of Pollutants

- Scientific Field : Environmental Science

- Application Summary : 1H-Benzotriazole is used in the degradation of pollutants in environmental waters .

- Methods of Application : The compound is subjected to degradation under UV/H2O2 and UV/TiO2 . The relationship between the degradation rate and various factors such as pH, natural organic matter, and anions were investigated .

- Results : Under the adopted experimental conditions, 1H-Benzotriazole was progressively transformed into eight organic products . The toxicity of 1H-Benzotriazole decreased as the reaction proceeded .

Corrosion Inhibitor in Industrial Applications

- Scientific Field : Industrial Chemistry

- Application Summary : 1H-Benzotriazole is used as a corrosion inhibitor in various industrial applications .

- Methods of Application : The compound is added to antifreeze and de-icing solutions, engine oils, hydraulic and brake fluids, metalworking fluids, industrial water treatment systems, and protective coatings .

- Results : The application of 1H-Benzotriazole in these solutions helps prevent corrosion, thereby extending the lifespan of the materials .

Photostabilizer in Industrial Applications

- Scientific Field : Environmental Science

- Application Summary : Benzotriazole (BT) and 5-methyl-1H-benzotriazole (5-MeBT) are used as photostabilizers in industrial applications, such as anti-icing fluids and dishwashing detergent .

- Methods of Application : These compounds are added to various products to act as UV absorbers and photostabilizers .

- Results : The addition of these compounds helps minimize the photochemical behavior of common photosensitizers and organic compounds in aqueous environments .

Safety And Hazards

5,5’-Methylenebis(1H-benzotriazole) is classified as a flammable solid (Hazard statement: H228) . Precautionary measures include keeping away from heat, hot surfaces, sparks, open flames, and other ignition sources . In case of fire, dry chemical, carbon dioxide, or alcohol-resistant foam should be used to extinguish . Personal protective equipment should be worn, and adequate ventilation should be ensured .

特性

IUPAC Name |

5-(2H-benzotriazol-5-ylmethyl)-2H-benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N6/c1-3-10-12(16-18-14-10)6-8(1)5-9-2-4-11-13(7-9)17-19-15-11/h1-4,6-7H,5H2,(H,14,16,18)(H,15,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWASLBFJTMJYHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1CC3=CC4=NNN=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065947 | |

| Record name | 5,5'-Methylenebis-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Benzotriazole, 5,5'-methylenebis- | |

CAS RN |

15805-10-4 | |

| Record name | 6,6′-Methylenebis[1H-benzotriazole] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15805-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzotriazole, 6,6'-methylenebis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015805104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzotriazole, 6,6'-methylenebis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5,5'-Methylenebis-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5'-methylenebis(1H-benzotriazole) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene](/img/structure/B101773.png)